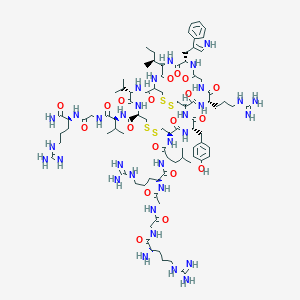
3-Hydroxy-2,4,5-trifluorobenzoic acid
Vue d'ensemble
Description
3-Hydroxy-2,4,5-trifluorobenzoic acid is a fluorinated building block . It is a white to light yellow crystal powder . It may be used to synthesize methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate .
Synthesis Analysis
An improved preparation of the fluoroquinolone antibacterial intermediate 2,4,5-trifluorobenzoic acid is described. A combination of a selective hydrodefluorination and hydrolysis reaction of 3,4,5,6-tetrafluoro-N-methylphthalimide leading to 3,5,6-trifluorophthalic acid was key to the success of the process . Another method involves the use of a composed T-micromixer and tube microreactor which facilitates the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide almost in quantitative yield .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-2,4,5-trifluorobenzoic acid is C7H3F3O3 . The InChI string isInChI=1S/C7H3F3O3/c8-3-1-2 (7 (12)13)4 (9)6 (11)5 (3)10/h1,11H, (H,12,13) . The Canonical SMILES is C1=C (C (=C (C (=C1F)F)O)F)C (=O)O . Chemical Reactions Analysis
The use of a composed T-micromixer and tube microreactor facilitates the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide almost in quantitative yield .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-2,4,5-trifluorobenzoic acid is 192.09 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass is 192.00342844 g/mol . The Topological Polar Surface Area is 57.5 Ų . The Heavy Atom Count is 13 .Applications De Recherche Scientifique
Synthesis of Ester Derivatives
3-Hydroxy-2,4,5-trifluorobenzoic acid can be used to synthesize methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate . These ester derivatives can be used in various chemical reactions and have potential applications in pharmaceuticals and other industries.
Fluorinated Building Blocks
This compound is a type of fluorinated building block . Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties, such as increased stability and ability to penetrate biological membranes.
Preparation of Quinoline Derivatives
2,4,5-Trifluoro-3-hydroxybenzoic Acid can be used to prepare quinoline derivatives . Quinoline derivatives have been found to have antibacterial properties and are used in the development of new antibiotics.
Transient Directing Group in Catalytic C-H Activation
3,4,5-Trifluorobenzoic acid, which is structurally similar to 3-Hydroxy-2,4,5-trifluorobenzoic acid, has been used as a transient directing group in transition metal catalysed C-H activation reactions . This process is crucial in the synthesis of complex organic molecules.
Improvement of Drug Solubility and Permeability
A salt of 3,4,5-trifluorobenzoic acid has been found to improve the solubility and permeability of naftopidil, a drug used in the treatment of benign prostatic hyperplasia .
Synthesis of Anticancer Drugs
3,4,5-Trifluorobenzoic acid is also used as a synthetic building block for dibenzoate esters type anticancer drugs . These drugs have shown promise in the treatment of various types of cancer.
Mécanisme D'action
Target of Action
It has been used to synthesize derivatives such as methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate . These derivatives could potentially interact with various biological targets.
Biochemical Pathways
Its derivatives have been used to prepare quinoline derivatives, which are known to have antibacterial properties . This suggests that it might affect bacterial growth and survival pathways.
Result of Action
As mentioned earlier, its derivatives have been used to prepare quinoline derivatives with antibacterial properties . This suggests that it might have potential antimicrobial effects.
Safety and Hazards
3-Hydroxy-2,4,5-trifluorobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . The safety information includes Pictograms GHS07, Signal Word Warning, Hazard Statements H315 - H319 - H335, and Precautionary Statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .
Orientations Futures
The improved preparation of the fluoroquinolone antibacterial intermediate 2,4,5-trifluorobenzoic acid is key to the success of the process . The use of a composed T-micromixer and tube microreactor facilitates the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide almost in quantitative yield . This suggests potential future directions for the synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic acid.
Propriétés
IUPAC Name |
2,4,5-trifluoro-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAFUGSJSHXYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370188 | |
| Record name | 3-Hydroxy-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,4,5-trifluorobenzoic acid | |
CAS RN |
116751-24-7 | |
| Record name | 3-Hydroxy-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluoro-3-hydroxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)

![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)






